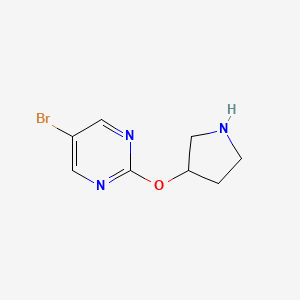
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
Descripción general
Descripción
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a chemical compound that has gained significance in scientific research. It has a molecular formula of C8H10BrN3O and a molecular weight of 244.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is 1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, has been studied for its reactivity. It has been found to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical And Chemical Properties Analysis
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has a boiling point of 367.559ºC at 760 mmHg and a density of 1.556 g/cm3 .Aplicaciones Científicas De Investigación
Antiviral and Antitumor Applications
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine and its derivatives have been studied for various scientific applications, particularly focusing on antiviral and antitumor activities. These compounds, through structural modifications, exhibit significant biological activities against a range of viruses and cancer cells, demonstrating the potential for therapeutic applications.
Antiviral Activity
Research has identified C-5 substituted analogues of tubercidin, including 5-bromo derivatives, as possessing substantial antiviral properties against RNA viruses. These derivatives have shown inhibitory effects on virus multiplication and cell growth, highlighting their potential as antiviral agents (Bergstrom et al., 1984). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication, emphasizing the antiretroviral activity of 5-bromo derivatives (Hocková et al., 2003).
Antitumor Activity
The structural modification of 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine and related compounds has also been explored for antitumor applications. A novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which includes derivatives of 5-bromo pyrimidines, has been synthesized. These compounds exhibited potent antitumor activity by inhibiting purine biosynthesis and showing selectivity for high affinity folate receptors and the proton-coupled folate transporter, essential for cellular entry and activity against tumors (Wang et al., 2010).
Chemical Synthesis and Characterization
In addition to biological applications, 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine serves as a key intermediate in chemical synthesis, contributing to the development of novel heterocyclic compounds and alkaloids.
Synthesis of Heterocyclic Compounds
A novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives has been developed, using 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine as a starting material. This method showcases the utility of bromo-substituted pyrimidines in synthesizing heterocyclic systems with potential biological activities (Rahimizadeh et al., 2007).
Characterization and Molecular Docking
Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis analyses, have been conducted on 5-bromo-2-hydroxy pyrimidine to understand its molecular geometry, electronic properties, and potential for molecular docking applications. These studies contribute to the deeper understanding of the compound's chemical properties and interactions, facilitating its application in drug design and development (Chandralekha et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-pyrrolidin-3-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLUWWFOZOXWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659473 | |
| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine | |
CAS RN |
914347-82-3 | |
| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



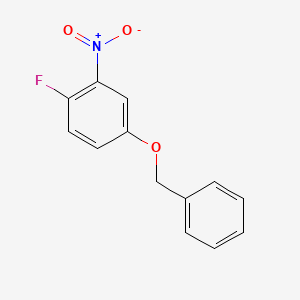
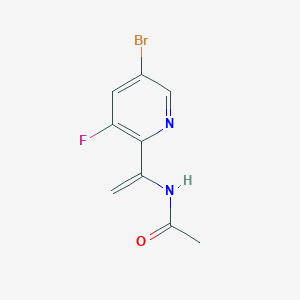
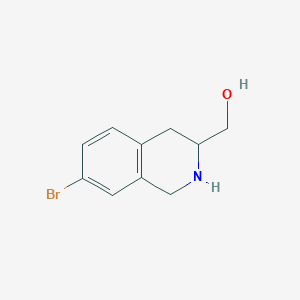
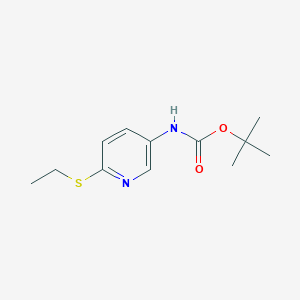
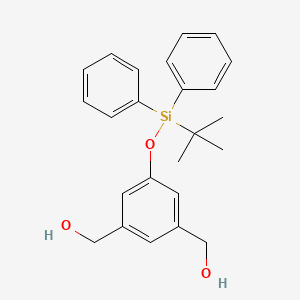
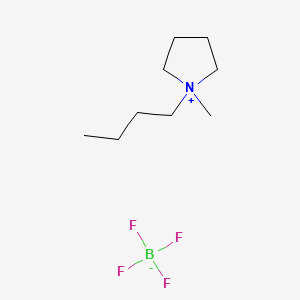
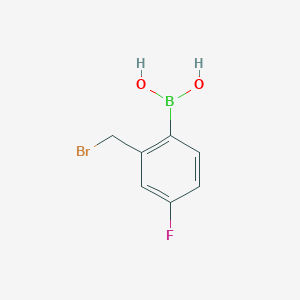
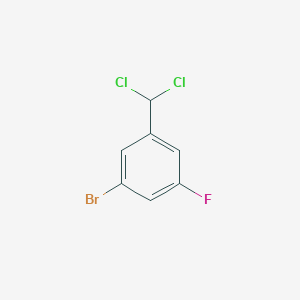
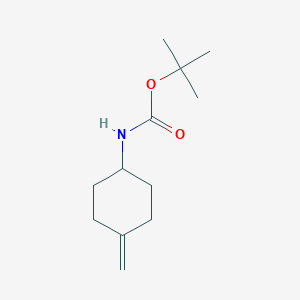
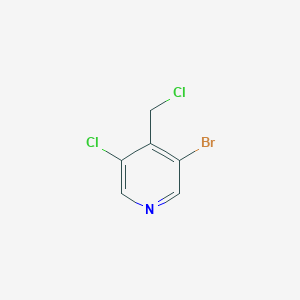
![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
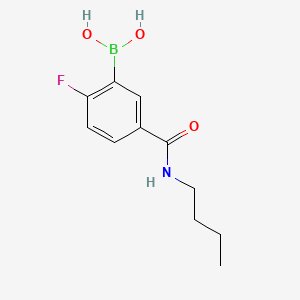
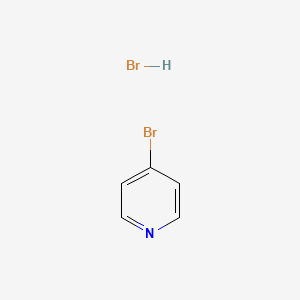
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)